molecular formula C25H22FNO3S B2946940 (4-ethylphenyl)[4-(3-ethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1113109-90-2

(4-ethylphenyl)[4-(3-ethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2946940
CAS No.: 1113109-90-2
M. Wt: 435.51
InChI Key: DWYJHUSQLPFUOO-UHFFFAOYSA-N
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Description

The compound (4-ethylphenyl)[4-(3-ethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its derivatives, have been documented. These compounds are obtained through a three-step substitution reaction. The molecular structures are confirmed by spectroscopy techniques (FTIR, NMR) and X-ray diffraction. Density functional theory (DFT) calculations are used for further analysis, revealing physicochemical properties and consistency with crystallographic data (Huang et al., 2021).

Pharmaceutical and Biological Applications

Research on substituted thiophenes highlights their significance due to a broad spectrum of biological activities, such as antibacterial, antifungal, antioxidant, and antiproliferative properties. These compounds are also utilized in material science applications, including organic electronics and solar cells (Nagaraju et al., 2018).

Advanced Material Science

A study on the synthesis of novel 8-amino-1,4-benzoxazine derivatives exhibiting anti-stress oxidative properties presents a methodology that could be relevant for developing materials or pharmaceuticals with specific functional attributes (Largeron & Fleury, 1998).

Antioxidant Properties

The synthesis and antioxidant evaluation of certain derivatives show significant potential. These compounds are analyzed for radical scavenging activities, demonstrating their effectiveness as antioxidants. This research approach could be applicable for assessing the antioxidant potential of structurally related compounds (Çetinkaya et al., 2012).

Chemical Synthesis and Drug Discovery

Fluorination of fluorophores to enhance photostability and improve spectroscopic properties involves synthetic routes that may be relevant for the modification and analysis of complex organic compounds, including the target compound (Woydziak et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, there is no information available on the mechanism of action for this compound .

Future Directions

Given the limited information available, future research could focus on elucidating the synthesis, structure, and properties of this compound. This could include experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and biological testing to assess its potential applications .

Properties

IUPAC Name

(4-ethylphenyl)-[4-(3-ethylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO3S/c1-3-17-8-10-19(11-9-17)25(28)24-16-27(21-7-5-6-18(4-2)14-21)22-13-12-20(26)15-23(22)31(24,29)30/h5-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYJHUSQLPFUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC=CC(=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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